![molecular formula C14H14N6O B2728130 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 2034324-27-9](/img/structure/B2728130.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : The synthesis of pyrimidine derivatives, including triazolopyrimidines, typically involves condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one leads to a novel derivative with the triazolopyrimidine ring, showcasing the synthetic approach to crafting such complex molecules (Lahmidi et al., 2019).
Crystal Structure and Spectroscopic Characterization : Advanced techniques like X-ray single crystal diffraction (XRD) and spectroscopic methods (1H NMR, 13C NMR, and IR spectroscopy) are utilized to characterize the molecular structure and confirm the synthesis of triazolopyrimidine derivatives. These methods provide detailed insights into the geometrical parameters and molecular interactions within these compounds (Lahmidi et al., 2019).
Biological Activities
Antibacterial Activity : The antibacterial properties of triazolopyrimidine derivatives have been evaluated against various microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies reveal the potential of such compounds to act as effective antibacterial agents (Lahmidi et al., 2019).
Anticancer Potential : Research on new 3-heteroarylindoles, including those related to triazolopyrimidine, has shown moderate to high anticancer activity against various cell lines, like the MCF-7 human breast carcinoma cell line. This highlights the promise of these compounds in cancer treatment research (Abdelhamid et al., 2016).
Metabolic Disorder Treatment : Compounds including the nicotinamide and pyrimidine structure have been investigated as inhibitors for treating metabolic disorders, such as diabetes and obesity. These studies focus on the inhibition of specific enzymes or pathways, demonstrating the therapeutic potential of these compounds in managing metabolic syndromes (Sabnis, 2021).
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidines have aroused the interest of researchers due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . Therefore, the future directions of research could involve further exploration of these properties and the development of new derivatives with enhanced biological activities .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to selectively bind to their targets, leading to inhibition .
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity .
Eigenschaften
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c21-13(12-4-2-5-15-8-12)16-6-1-3-11-7-17-14-18-10-19-20(14)9-11/h2,4-5,7-10H,1,3,6H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMGVHCYXRBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)
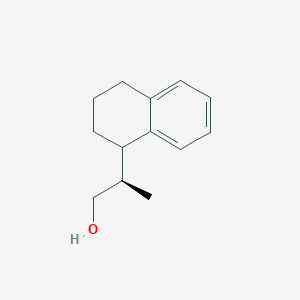
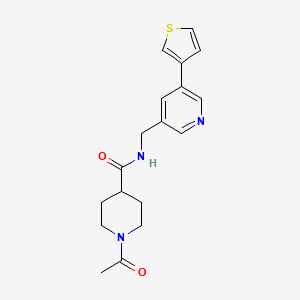
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)
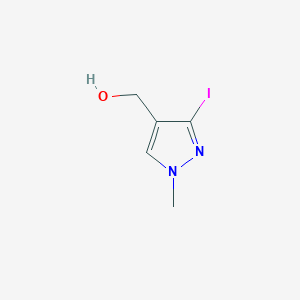
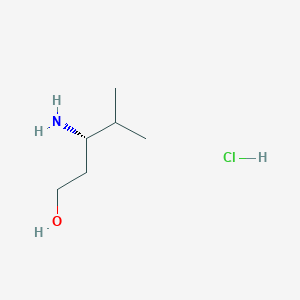


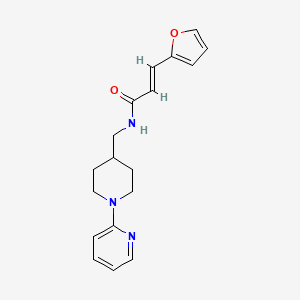
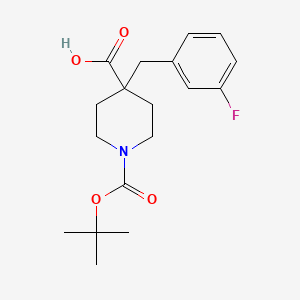
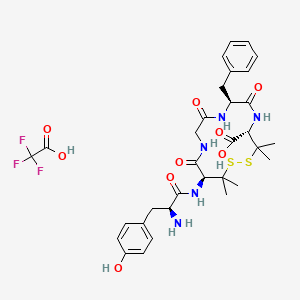
![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)